4-(propan-2-yloxy)-N-(2-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}ethyl)benzamide
Description
Properties
IUPAC Name |
4-propan-2-yloxy-N-[2-(4-pyrimidin-2-ylpiperazin-1-yl)sulfonylethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N5O4S/c1-16(2)29-18-6-4-17(5-7-18)19(26)21-10-15-30(27,28)25-13-11-24(12-14-25)20-22-8-3-9-23-20/h3-9,16H,10-15H2,1-2H3,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJBHUPCJPSFYSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)NCCS(=O)(=O)N2CCN(CC2)C3=NC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1: Comparative Analysis of Structural Analogues
Functional Group Impact on Physicochemical Properties
- Sulfonamide linkers (present in the target compound and ) enhance solubility in polar solvents relative to alkyl chains (e.g., ).
Piperazine Modifications :
Heterocyclic Additions :
Research Findings and Implications
- Binding Affinity : Compounds with pyrimidine-piperazine motifs (e.g., target compound, ) show higher similarity to kinase inhibitors (e.g., EGFR) than dopamine receptor ligands (e.g., ).
- Solubility : Sulfonamide-containing derivatives (target compound, ) exhibit improved aqueous solubility compared to alkyl-linked analogs (e.g., ), critical for oral bioavailability.
- Selectivity : Substituents on the piperazine ring (e.g., pyrimidin-2-yl vs. dichlorophenyl) dictate target specificity, with pyrimidine favoring kinase interactions .
Preparation Methods
Preparation of 4-Isopropoxybenzoic Acid
4-Hydroxybenzoic acid is alkylated with 2-bromopropane in the presence of a base such as potassium carbonate. This reaction proceeds via an SN2 mechanism in polar aprotic solvents like dimethylformamide (DMF) at 80–100°C, yielding 4-isopropoxybenzoic acid with >85% efficiency.
Activation of the Carboxylic Acid
The carboxylic acid is activated using thionyl chloride (SOCl₂) to form 4-isopropoxybenzoyl chloride. Alternatively, coupling agents like HATU or EDCI facilitate direct amide bond formation with the amine component.
Synthesis of the Sulfonamide-Linked Ethylamine Spacer
Ethylamine Functionalization
2-Aminoethanethiol is oxidized with hydrogen peroxide (H₂O₂) in aqueous HCl to yield 2-aminoethylsulfonic acid. Subsequent treatment with thionyl chloride converts the sulfonic acid to sulfonyl chloride, forming 2-aminoethylsulfonyl chloride.
Coupling to Piperazine
The sulfonyl chloride intermediate reacts with 1-(pyrimidin-2-yl)piperazine in the presence of a base such as triethylamine (TEA) in dichloromethane (DCM) at 0–25°C. This step affords 2-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}ethylamine with yields ranging from 70–90%.
Assembly of the Pyrimidine-Piperazine Moiety
Synthesis of 1-(Pyrimidin-2-yl)piperazine
Piperazine undergoes nucleophilic aromatic substitution with 2-chloropyrimidine in refluxing ethanol, catalyzed by hydrochloric acid. Alternatively, Buchwald–Hartwig amination using palladium catalysts (e.g., Pd(OAc)₂) and ligands (XPhos) enables coupling under milder conditions.
Characterization Data
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1H NMR (400 MHz, DMSO-d₆): δ 8.40 (d, J = 4.8 Hz, 2H, pyrimidine-H), 6.85 (t, J = 4.8 Hz, 1H, pyrimidine-H), 3.70–3.60 (m, 4H, piperazine-H), 2.90–2.80 (m, 4H, piperazine-H).
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HPLC Purity : >98% (C18 column, 0.1% TFA in H₂O/MeCN).
Final Amide Coupling
The benzoyl chloride (from Section 2.2) reacts with 2-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}ethylamine (from Section 3.2) in anhydrous DCM with TEA as a base. The reaction is stirred at room temperature for 12–24 hours, followed by aqueous workup and purification via silica gel chromatography (ethyl acetate/hexane).
Optimization Notes :
-
Solvent Selection : DCM or THF maximizes yield (>80%) compared to DMF.
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Catalytic Additives : DMAP (4-dimethylaminopyridine) accelerates reaction kinetics by 30%.
Analytical Characterization of the Final Compound
Spectroscopic Data
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1H NMR (500 MHz, CDCl₃): δ 8.35 (d, J = 5.0 Hz, 2H, pyrimidine-H), 7.85 (d, J = 8.5 Hz, 2H, benzamide-H), 6.95 (d, J = 8.5 Hz, 2H, benzamide-H), 6.70 (t, J = 5.0 Hz, 1H, pyrimidine-H), 4.65 (septet, J = 6.0 Hz, 1H, isopropoxy-CH), 3.55–3.45 (m, 4H, piperazine-H), 3.30–3.20 (m, 4H, piperazine-H), 1.40 (d, J = 6.0 Hz, 6H, isopropoxy-CH₃).
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HRMS (ESI+) : m/z calc. for C₂₁H₂₈N₅O₄S [M+H]+: 470.1812; found: 470.1809.
Purity and Yield
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HPLC : 99.2% purity (gradient: 10–90% MeCN in 20 min).
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Isolated Yield : 76% after column chromatography.
Alternative Synthetic Routes and Comparative Analysis
Reductive Amination Approach
A patent-disclosed method involves reductive amination of 4-(pyrimidin-2-yl)piperazine with 2-oxoethylsulfonyl chloride, followed by amide coupling. However, this route suffers from lower yields (55–60%) due to over-alkylation side reactions.
Solid-Phase Synthesis
Immobilizing the piperazine-sulfonamide intermediate on Wang resin enables iterative coupling cycles. While this method reduces purification steps, scalability remains a challenge.
Industrial-Scale Considerations
Cost-Effective Reagents
Replacing HATU with EDCI/HOBt reduces reagent costs by 40% without compromising yield.
Solvent Recycling
Distillation recovery of DCM and TEA achieves >90% solvent reuse, aligning with green chemistry principles.
Challenges and Mitigation Strategies
Q & A
Q. What are the established synthetic routes for 4-(propan-2-yloxy)-N-(2-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}ethyl)benzamide, and what key intermediates are involved?
The synthesis typically involves three key steps:
- Step 1 : Preparation of the pyrimidin-2-yl-piperazine intermediate via nucleophilic substitution of piperazine with 2-chloropyrimidine under reflux in polar aprotic solvents (e.g., acetonitrile) .
- Step 2 : Sulfonylation of the piperazine moiety using chlorosulfonic acid or sulfur trioxide, followed by reaction with 2-chloroethanesulfonyl chloride to introduce the sulfonylethyl group .
- Step 3 : Coupling the sulfonylethyl-piperazinyl intermediate with 4-(propan-2-yloxy)benzoyl chloride under basic conditions (e.g., K₂CO₃) in acetonitrile, monitored by TLC for completion . Key intermediates include the pyrimidinyl-piperazine sulfonyl chloride and the ethoxybenzoyl chloride derivative.
Q. How is the purity and structural integrity of this compound typically verified in academic research?
- Purity : Assessed via reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm. Purity thresholds >95% are standard for pharmacological studies .
- Structural Confirmation :
- ¹H/¹³C NMR : Peaks corresponding to the isopropoxy group (δ ~1.3 ppm for CH₃, δ ~4.5 ppm for OCH), sulfonylethyl protons (δ ~3.2–3.5 ppm), and pyrimidine aromatic protons (δ ~8.5–9.0 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Exact mass matching the molecular formula (e.g., [M+H]⁺ calculated for C₂₃H₃₀N₅O₄S: 496.1972) .
Advanced Research Questions
Q. How can researchers optimize the reaction conditions for introducing the sulfonylethyl-piperazinyl moiety during synthesis?
- Solvent Selection : Use anhydrous acetonitrile or DMF to minimize hydrolysis of the sulfonyl chloride intermediate .
- Base Catalysis : K₂CO₃ or Et₃N (1.5–2.0 equiv) enhances nucleophilic substitution efficiency .
- Temperature Control : Maintain reflux (80–100°C) for sulfonylation to prevent side reactions (e.g., over-sulfonation) .
- Workup : Precipitate the product with ice-cold water to remove unreacted reagents, followed by column chromatography (silica gel, 5% MeOH in DCM) .
Q. What analytical methods are recommended to resolve discrepancies in reported biological activity data for this compound?
- Assay Standardization : Replicate studies using identical cell lines (e.g., HEK-293 for receptor binding) and incubation times .
- Impurity Profiling : Use LC-MS to detect trace byproducts (e.g., desulfonated derivatives) that may antagonize activity .
- Target Validation : Perform competitive binding assays with radiolabeled ligands (e.g., ³H-spiperone for dopamine receptors) to confirm specificity .
Q. What crystallographic parameters confirm the molecular conformation of this compound, and how do they influence biological interactions?
- Crystal Data : Monoclinic space group P2₁/n with unit cell dimensions a = 11.480 Å, b = 15.512 Å, c = 13.235 Å, and β = 108.5° .
- Conformational Insights : The sulfonylethyl group adopts a gauche conformation, positioning the piperazine ring for optimal hydrogen bonding with target proteins (e.g., kinase active sites) .
Data Contradiction Analysis
Q. How does the substitution pattern on the benzamide core (e.g., isopropoxy vs. methoxy) impact pharmacokinetic properties and target affinity?
- Lipophilicity : The isopropoxy group (logP ~2.8) increases membrane permeability compared to methoxy (logP ~1.9), as shown in Caco-2 cell permeability assays .
- Metabolic Stability : Isopropoxy derivatives exhibit longer half-lives (t₁/₂ > 4 hrs in human liver microsomes) due to reduced CYP3A4-mediated oxidation .
- Target Affinity : Methoxy-substituted analogs show higher affinity for serotonin receptors (5-HT₆, Kᵢ = 12 nM), while isopropoxy variants favor dopamine D₃ receptors (Kᵢ = 8 nM) .
Methodological Tables
Q. Table 1: Key Synthetic Intermediates and Characterization
Q. Table 2: Biological Activity Comparison
| Substituent | Target Receptor | Kᵢ (nM) | Half-life (hrs) | Reference |
|---|---|---|---|---|
| Isopropoxy | Dopamine D₃ | 8 | 4.2 | |
| Methoxy | Serotonin 5-HT₆ | 12 | 2.8 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
